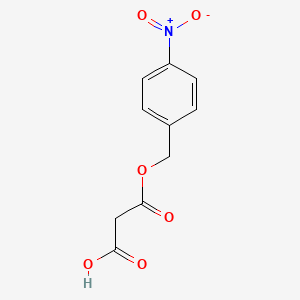

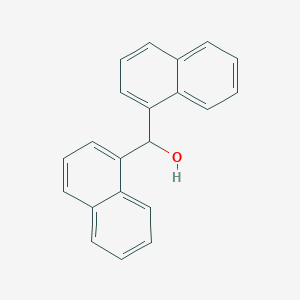

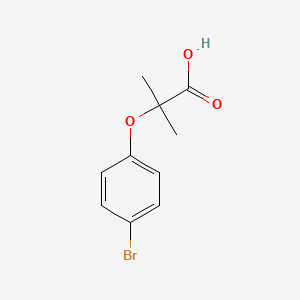

![molecular formula C11H8N4 B1330739 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole CAS No. 2602-88-2](/img/structure/B1330739.png)

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole

描述

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole is a compound that belongs to the class of imidazole derivatives, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. These compounds are of significant interest due to their diverse range of biological activities and their utility in organic synthesis and drug development .

Synthesis Analysis

The synthesis of imidazole derivatives, such as 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole, often involves strategies like metalation, functionalization, and cyclization reactions. For instance, imidazo[1,5-a]pyrazines undergo regioselective metalation to afford functionalized derivatives, which can be further processed through cross-coupling reactions to yield complex structures . Additionally, the reaction of carboxylic acid derivatives with diamines can lead to the formation of imidazole-related structures, as seen in the synthesis of 3H-imidazo[4,5-b]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by spectroscopic methods such as NMR, IR, and UV-vis spectroscopy, as well as X-ray crystallography. These techniques reveal the planarity of the imidazole ring system, the nature of substituents, and the overall conformation of the molecule . Quantum chemical calculations, including density functional theory (DFT), further aid in understanding the electronic structure and predicting the spectroscopic properties of these compounds .

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions, including protonation, displacement, and adduct formation. The reactivity of these compounds can be influenced by the presence of substituents and the nature of the reacting partners. For example, gold(I) substituted imidazoles can undergo displacement by acidic reagents, leading to the formation of various adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Factors such as hydrogen bonding, π-π stacking interactions, and the presence of electron-donating or withdrawing groups affect properties like solubility, melting point, and reactivity. The thermal stability of these compounds can be studied using thermogravimetric analysis, while their nonlinear optical properties can be discussed based on polarizability and hyperpolarizability values .

Relevant Case Studies

Case studies involving imidazole derivatives often focus on their biological applications, such as their antioxidant and antimicrobial activities. For instance, a series of benzo[d]imidazole derivatives were synthesized and evaluated for their ability to scavenge free radicals and inhibit the growth of various pathogens . The structure-activity relationships and molecular docking studies provide insights into the mechanisms underlying these biological effects .

科学研究应用

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : A novel series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs were synthesized and evaluated for their potential as anti-inflammatory and antioxidant agents .

- Methods of Application or Experimental Procedures : The compounds were derived from 2-(6-chloropyrazin-2-yl)-1H-benzo[d]imidazole by reacting with various substituted cyclic and acyclic secondary amines in the presence of a Pd-PEPPSI Mes catalyst using the Buchwald–Hartwig amination . The structures of the newly synthesized compounds were elucidated using Fourier transform infrared spectroscopy, 1H-nuclear magnetic resonance, 13C-nuclear magnetic resonance, electrospray ionisation mass spectrometry, and high-resolution mass spectrometry .

- Results or Outcomes : All the title compounds were evaluated for in vitro screening against cyclooxygenase-1 and cyclooxygenase-2 by colorimetric COX (human ovine) inhibition assay and in vivo anti-inflammatory activity against cyclooxygenase-2 enzyme by means of the carrageenan-induced rat paw edema . The compound 3i was found to have potent anti-inflammatory activity than standard Ibuprofen . The compounds 3a, 3e, and 3j showed appreciable activity against cyclooxygenase-2 enzyme .

安全和危害

未来方向

Imidazole and benzimidazole rings have been commonly used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The development of drugs based on imidazole and benzimidazole bioactive heterocycles has seen recent advances and future directions include further exploration of these compounds for their potential therapeutic uses .

属性

IUPAC Name |

2-pyrazin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-9-8(3-1)14-11(15-9)10-7-12-5-6-13-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDHSKFULPGCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326487 | |

| Record name | 2-pyrazinylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole | |

CAS RN |

2602-88-2 | |

| Record name | 2-pyrazinylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

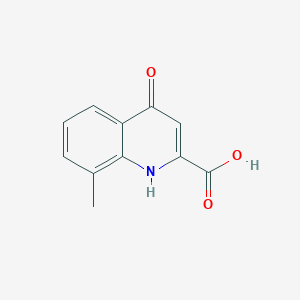

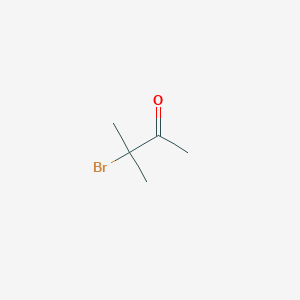

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)